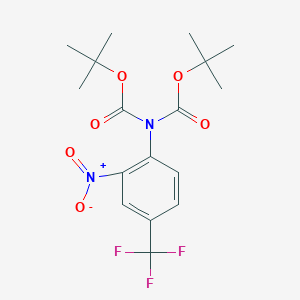
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
描述
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that has garnered significant attention due to its potential applications in various scientific fields. This compound is characterized by a benzothiazepine ring system, which is a seven-membered ring containing both nitrogen and sulfur atoms. The presence of the methyl group at the 8th position further distinguishes this compound from other benzothiazepine derivatives .
作用机制
Target of Action
The primary targets of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine are several G-protein coupled receptors . It acts as an antagonist on these receptors, including the antiarrhythmic (CCK) receptor, Angiotensin-Converting Enzyme, and Angiotensin II receptor .
Mode of Action
This compound: interacts with its targets by binding to them and acting as an antagonist . This means it blocks or inhibits the normal function of these receptors, leading to changes in the cellular processes that these receptors control.
Biochemical Pathways
The biochemical pathways affected by This compound are primarily those controlled by the G-protein coupled receptors it targets . The downstream effects of this interaction can include changes in cardiovascular modulation, hemodynamic effects, and potentially effects on the central nervous system .
Result of Action
The molecular and cellular effects of This compound’s action can include changes in cardiovascular function, potential anti-cancer activity, spasmolytic activity, and anti-ulcer activity . It may also have a depressant effect on the central nervous system .
生化分析
Biochemical Properties
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with the ryanodine receptor 1 (RyR1) channel, where it enhances the binding affinity of Calstabin-1 . By preventing the depletion of Calstabin-1 from the RyR1 complex, this compound helps in maintaining muscle function and reducing muscle fatigue
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the RyR1 channel impacts calcium signaling, which is essential for muscle contraction and other cellular processes . Furthermore, this compound may affect the expression of genes involved in muscle maintenance and repair, thereby contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. By binding to the RyR1 channel, this compound enhances the stability of the RyR1-Calstabin-1 complex, preventing the dissociation of Calstabin-1 and thereby maintaining proper calcium signaling This stabilization effect is crucial for reducing muscle fatigue and damage during physical activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to this compound may lead to gradual degradation, which could impact its efficacy and safety in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance muscle function and reduce fatigue without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. It is essential to determine the optimal dosage range for therapeutic applications to maximize the benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. This compound may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in cellular metabolism For example, its interaction with the RyR1 channel affects calcium signaling, which in turn impacts various metabolic processes within the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate its localization and accumulation in specific tissues, enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with the RyR1 channel suggests localization to the sarcoplasmic reticulum in muscle cells, where it can exert its effects on calcium signaling and muscle function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-aminothiophenol with an α,β-unsaturated carbonyl compound, followed by cyclization to form the benzothiazepine ring. The reaction conditions often involve heating the reactants in the presence of a suitable catalyst, such as trifluoroacetic acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .
科学研究应用
8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
相似化合物的比较
- 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
- 2,3,4,5-Tetrahydro-1H-1,5-methano-3-benzazepine Hydrochloride
Comparison: 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-3-4-9-10(7-8)12-6-2-5-11-9/h3-4,7,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZUZKUAVHWEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



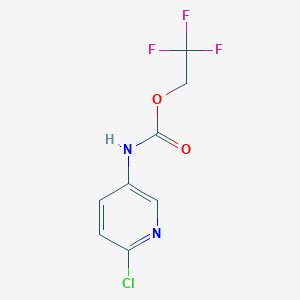
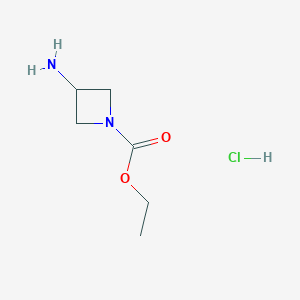

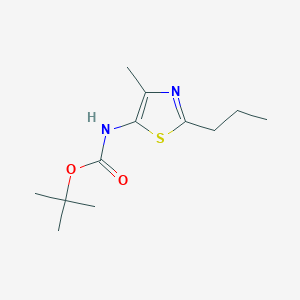
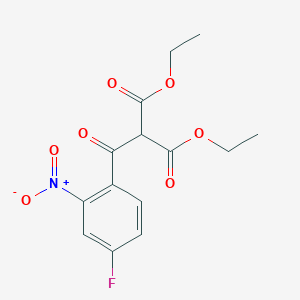
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1448444.png)
![3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1448446.png)

![3-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)propanoic acid](/img/structure/B1448449.png)
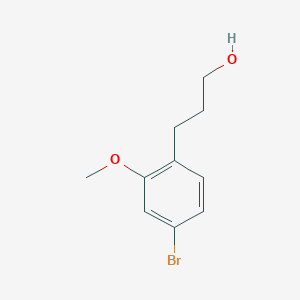
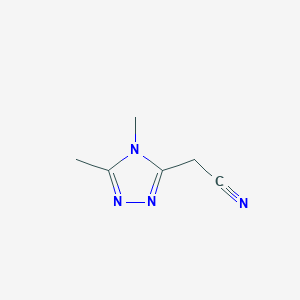
![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)
